molecular formula C24H15ClFN3O3S B2597774 N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-60-1

N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2597774
CAS No.: 866873-60-1
M. Wt: 479.91
InChI Key: AAVGZJFMRSUNDN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused oxa- and diaza-rings, a sulfanyl-acetamide side chain, and a substituted aryl group (3-chloro-4-fluorophenyl). The sulfanyl group may enhance metabolic stability or modulate solubility, while the chloro-fluorophenyl moiety could influence target binding affinity .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O3S/c25-17-12-14(10-11-18(17)26)27-20(30)13-33-24-28-21-16-8-4-5-9-19(16)32-22(21)23(31)29(24)15-6-2-1-3-7-15/h1-12H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVGZJFMRSUNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Diazatricyclic Core: This step often involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic structure.

    Introduction of the Chlorofluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the chlorofluorophenyl group is introduced onto the core structure.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the intermediate compound with a sulfanylacetamide precursor, often under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other sulfanyl-containing heterocycles, such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). Key differences include:

  • Core Structure : The target compound’s tricyclic 8-oxa-3,5-diazatricyclo system contrasts with the pyrazole ring in the analogue.
  • Substituents : The 3-chloro-4-fluorophenyl group in the target vs. the 3-chlorophenylsulfanyl group in the analogue.
  • Functional Groups : The acetamide side chain in the target compound is absent in the pyrazole derivative, which instead features a trifluoromethyl group and aldehyde .

Bioactivity Comparison

  • Marine Actinomycete Derivatives: Compounds like salternamides () exhibit antimicrobial and anticancer activities, attributed to their fused heterocycles and halogen substituents. The target compound’s chloro-fluorophenyl group may confer similar bioactivity but with enhanced specificity due to fluorine’s electronegativity .
  • Plant-Derived Analogues : highlights plant-derived sulfanyl compounds with anti-inflammatory and antioxidant properties. The target compound’s tricyclic core may improve metabolic stability compared to simpler plant-derived analogues .

Data Tables

Table 1: Structural Comparison of Target Compound and Analogues

Feature Target Compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde Salternamide E (Marine Derivative)
Core Structure 8-Oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene Pyrazole Bicyclic lactam
Key Substituents 3-Chloro-4-fluorophenyl, sulfanyl-acetamide 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde Halogenated aryl, amide
Bioactivity (Inferred) Potential enzyme/receptor modulation Antimicrobial, agrochemical applications Anticancer, antimicrobial
Metabolic Stability High (due to tricyclic core and fluorine) Moderate Low (marine-derived)

Research Implications

The compound’s structural complexity positions it as a candidate for niche therapeutic applications, distinct from more promiscuous analogues. Further studies should prioritize:

  • Target Identification : Leveraging tools like Hit Dexter 2.0 to predict binding partners .
  • Synthetic Optimization : Modifying the sulfanyl-acetamide chain to enhance bioavailability .
  • Ecological Modeling : Applying lumping strategies to predict environmental impacts .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide, often referred to by its IUPAC name, is a complex organic compound with potential biological activity. This article delves into its synthesis, characterization, and particularly its biological activity, focusing on anticancer and antiviral properties.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of various precursor molecules. The synthesis typically includes:

  • Starting Materials : Key reagents include 3-chloro-4-fluoroaniline and a diazatricyclo compound.
  • Reaction Conditions : The reactions are conducted under controlled conditions, often requiring solvents like ethanol and catalysts such as DMAP.
  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Mass Spectrometry (MS)
    • Infrared Spectroscopy (IR)

These techniques confirm the structure and purity of the synthesized compound.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A notable study assessed the cytotoxic effects of this compound on several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HT-1080 (Fibrosarcoma)19.56Induction of apoptosis via caspase activation
MCF-7 (Breast)25.00Cell cycle arrest at G2/M phase
A549 (Lung)22.30Mitochondrial pathway involvement

The compound exhibited significant growth inhibition across these lines, particularly in HT-1080 cells, suggesting its potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, the compound's antiviral activity has been explored. Preliminary findings indicate that while some derivatives show promise against viral infections like SARS-CoV-2, this specific compound demonstrated limited efficacy with an EC50 greater than 100 µM .

The mechanism by which this compound induces cell death involves:

  • Caspase Activation : The compound activates caspase pathways leading to apoptosis.
  • Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase, preventing further cell division.
  • Mitochondrial Pathway : Involvement of mitochondrial dysfunction has been noted as a contributing factor to its cytotoxic effects .

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